2-[methyl(nitroso)amino]ethyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[methyl(nitroso)amino]ethyl N-phenylcarbamate is an organic compound with a complex structure that includes both nitroso and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(nitroso)amino]ethyl N-phenylcarbamate typically involves the reaction of N-phenylcarbamate with a nitrosating agent. One common method is the reaction of N-phenylcarbamate with nitrosomethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[methyl(nitroso)amino]ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
2-[methyl(nitroso)amino]ethyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[methyl(nitroso)amino]ethyl N-phenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The carbamate group can also interact with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[methyl(nitroso)amino]ethyl N-methylcarbamate
- 2-[methyl(nitroso)amino]ethyl N-ethylcarbamate
- 2-[methyl(nitroso)amino]ethyl N-propylcarbamate
Uniqueness
2-[methyl(nitroso)amino]ethyl N-phenylcarbamate is unique due to the presence of the phenyl group, which can enhance its stability and reactivity compared to other similar compounds. The phenyl group also contributes to its potential biological activity and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90872-05-2 |
---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-[methyl(nitroso)amino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-15)7-8-16-10(14)11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14) |
InChI Key |
PMZUKVRNUPCDKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)NC1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.